Belinostat
Overview
Description
Belinostat is a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase enzymes. It has been developed by TopoTarget and Spectrum Pharmaceuticals for the treatment of relapsed or refractory peripheral T-cell lymphoma. This compound has received approval as monotherapy for this indication in the United States under the Food and Drug Administration’s accelerated approval program .
Mechanism of Action
Target of Action
Belinostat is a histone deacetylase (HDAC) inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This enzyme is involved in changing the conformation of DNA, thereby regulating gene expression .
Mode of Action
This compound inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition of HDAC activity leads to an accumulation of acetylated histones and other proteins .
Biochemical Pathways
The accumulation of acetylated histones and other proteins caused by this compound can lead to changes in gene expression . This can result in increased expression of tumor-suppressor genes . The precise biochemical pathways affected by this compound are still being researched, but it is known that the drug can induce cell cycle arrest and/or apoptosis of some transformed cells .
Pharmacokinetics
This compound is primarily metabolized by UGT1A1 and to a lesser extent by CYP2A6, CYP2C9, and CYP3A4 enzymes . The drug is extensively metabolized, primarily by glucuronidation mediated by UGT1A1 . The clearance of this compound is between 52.6 and 70.5 L/h and the volume of distribution is between 268.3 and 409.2 L . The drug is mostly cleared from plasma within 8 hours .
Result of Action
The inhibition of HDAC activity by this compound leads to changes in gene expression, including increased expression of tumor-suppressor genes . This can result in the induction of cell cycle arrest and/or apoptosis of some transformed cells . The drug has been shown to have therapeutic effects in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) .
Action Environment
The action of this compound can be influenced by the reducing environment of a tumor cell . For example, the redox active-Cu (II) ion would undergo reduction to Cu (I) resulting in the release of two molar equivalents of the active drug, this compound . The drug’s action can also be influenced by the patient’s liver function, as this compound is primarily metabolized by the liver .
Biochemical Analysis
Biochemical Properties
Belinostat functions as a histone deacetylase inhibitor, which means it inhibits the activity of histone deacetylase enzymes. These enzymes are responsible for removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting histone deacetylase, this compound promotes a more relaxed chromatin structure, thereby enhancing gene expression . This interaction primarily involves histone proteins and the histone deacetylase enzymes, leading to increased acetylation of histones and other proteins .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest and apoptosis by upregulating the expression of tumor suppressor genes and downregulating oncogenes . It also affects cell signaling pathways such as the p21 and p53 pathways, which are crucial for cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of histone deacetylase enzymes, thereby inhibiting their activity. This inhibition leads to an increase in the acetylation of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene expression . This compound also affects the acetylation of non-histone proteins, which can influence various cellular processes such as DNA repair, cell cycle progression, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces a rapid increase in histone acetylation, leading to changes in gene expression and cellular function . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained histone acetylation and continued changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit histone deacetylase activity and induce changes in gene expression without causing significant toxicity . At higher doses, this compound can cause toxic effects such as bone marrow suppression and gastrointestinal toxicity . These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its metabolism and elimination. It is primarily metabolized in the liver by enzymes such as uridine 5’-diphospho-glucuronosyltransferase and cytochrome P450 . These enzymes facilitate the conjugation and oxidation of this compound, leading to its elimination from the body . The interaction of this compound with these enzymes can influence its metabolic flux and the levels of its metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its small molecular size . Additionally, this compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the localization and accumulation of this compound in specific tissues and cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound primarily localizes to the nucleus, where it interacts with histone deacetylase enzymes and histone proteins . This localization is facilitated by its ability to passively diffuse across the nuclear membrane and its affinity for histone deacetylase enzymes . The nuclear localization of this compound is essential for its ability to modulate chromatin structure and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Belinostat can be synthesized using benzoic acid as the initial material. The synthesis involves six reaction steps, including the formation of intermediates and final product purification .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Belinostat undergoes various chemical reactions, including complexation with metal ions such as copper (II). This complexation prevents premature metabolic inactivation and enhances its anti-cancer activity .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as benzoic acid, sulfonamide, and hydroxamic acid. The reaction conditions include controlled temperature and pH to ensure the desired chemical transformations.
Major Products Formed: The major product formed from the synthesis of this compound is the final active pharmaceutical ingredient, which is used in the treatment of peripheral T-cell lymphoma.
Scientific Research Applications
Belinostat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a histone deacetylase inhibitor to target hematological malignancies and solid tumors . In addition, this compound has shown potential in overcoming epigenetic resistance to chemotherapy drugs and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- Vorinostat
- Romidepsin
- Panobinostat
Belinostat stands out due to its specific molecular structure and its efficacy in overcoming resistance to chemotherapy drugs.
Properties
IUPAC Name |
(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNRHFGMJRPRSK-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194378 | |
Record name | Belinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells. | |
Record name | Belinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
866323-14-0, 414864-00-9 | |
Record name | Belinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866323-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Belinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Belinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Belinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BELINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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